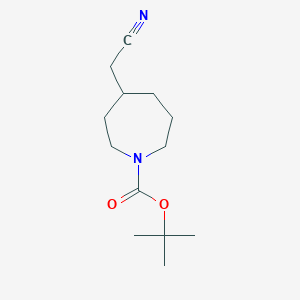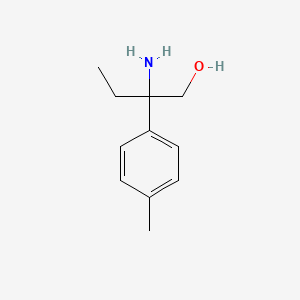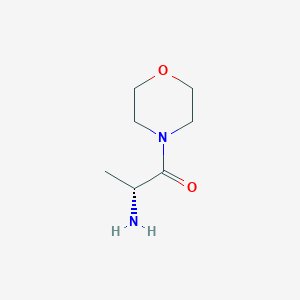
(2R)-2-amino-1-(morpholin-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-1-(morpholin-4-yl)propan-1-one is a chiral compound featuring an amino group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-1-(morpholin-4-yl)propan-1-one typically involves the reaction of morpholine with a suitable precursor, such as an α-halo ketone or an α,β-unsaturated ketone. One common method is the aza-Michael addition, where morpholine is added to an α,β-unsaturated ketone under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-1-(morpholin-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2R)-2-amino-1-(morpholin-4-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-1-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the morpholine ring can enhance the compound’s stability and solubility. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2R)-1-(morpholin-4-yl)-2-(oxan-2-yloxy)propan-1-one: Similar structure but with an additional oxan-2-yloxy group.
3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one: Contains a phenyl and pyridinyl group, offering different chemical properties.
Uniqueness
(2R)-2-amino-1-(morpholin-4-yl)propan-1-one is unique due to its chiral nature and the presence of both an amino group and a morpholine ring. This combination provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
(2R)-2-amino-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C7H14N2O2/c1-6(8)7(10)9-2-4-11-5-3-9/h6H,2-5,8H2,1H3/t6-/m1/s1 |
InChI Key |
SLVJYKCZTXDMFR-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)N1CCOCC1)N |
Canonical SMILES |
CC(C(=O)N1CCOCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


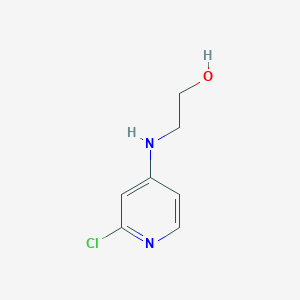
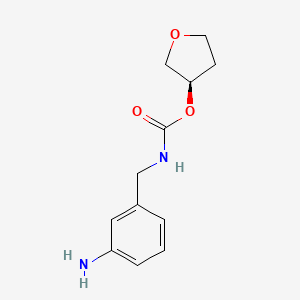
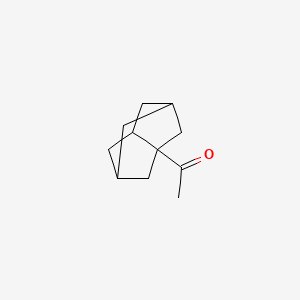
![(2S)-3-(2,4-difluorophenoxy)-2-[(ethoxycarbonyl)amino]propanoic acid](/img/structure/B11754682.png)
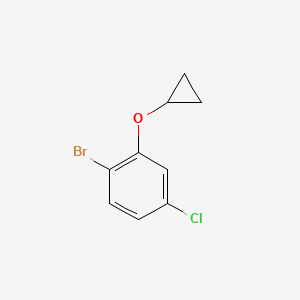
![[4-(Ethenyloxy)phenyl]boronic acid](/img/structure/B11754691.png)
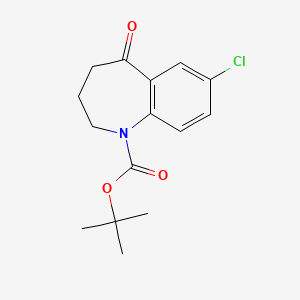
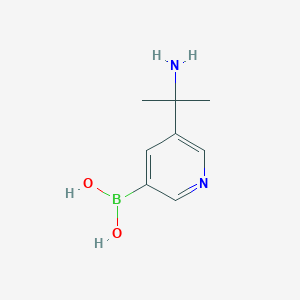
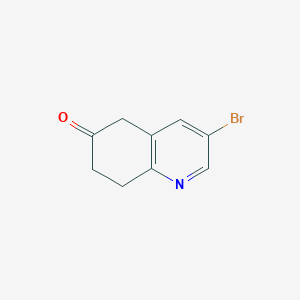
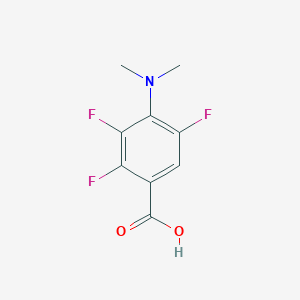
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11754731.png)
![(3bR,9bS)-6-Methoxy-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one](/img/structure/B11754733.png)
